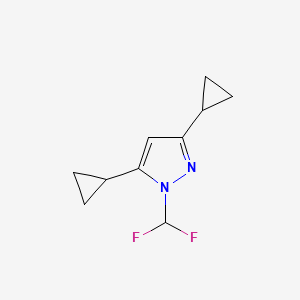

![molecular formula C12H18N2O B1482345 (3R,4R)-4-[苄基(甲基)氨基]吡咯烷-3-醇 CAS No. 1844205-32-8](/img/structure/B1482345.png)

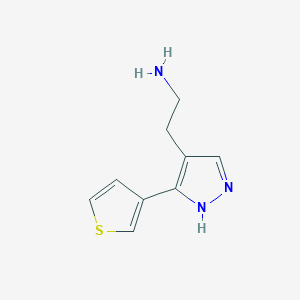

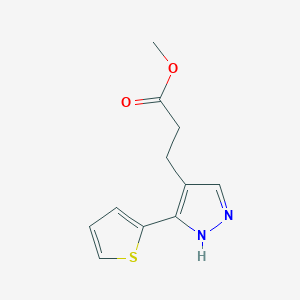

(3R,4R)-4-[苄基(甲基)氨基]吡咯烷-3-醇

描述

Synthesis Analysis

The synthesis of this compound involves several steps. One approach involves the use of bromoacetyl bromide in a one-pot procedure to cleave the N-phenylethyl group in the starting compound and introduce the nucleobase-bearing amidic chain . The benzyl carbonate protecting group is used to obtain easy-to-handle compounds and avoid deprotection of nucleobases occurring under basic conditions .Molecular Structure Analysis

The molecular structure of “(3R,4R)-4-[benzyl(methyl)amino]pyrrolidin-3-ol” is complex. The InChI code for this compound is 1S/C11H17N3O.3ClH/c1-14(10-6-13-7-11(10)15)8-9-2-4-12-5-3-9 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a stereoselective cyclization of acyclic intermediates leading to iminosugars . This is followed by the insertion of the base . Hydroboration of the olefinic bond in the piperidine ring in intermediate 7a produced a hydroxyl group with trans stereochemistry, resulting in the production of two diastereomers .科学研究应用

吡咯烷在药物发现中的支架

吡咯烷环,一个含氮的饱和五元环,是药物化学中用于开发治疗人类疾病化合物的核心结构。对吡咯烷及其衍生物(如 (3R,4R)-4-[苄基(甲基)氨基]吡咯烷-3-醇)的兴趣源于它们由于 sp3 杂化而有效探索药效团空间的能力,有助于分子的立体化学,并通过称为“假旋转”的现象提供增加的三维覆盖率。这些性质导致了具有靶标选择性的生物活性分子的发现。Li Petri 等人(2021 年)的综述强调了吡咯烷衍生物在药物发现中的重要性,概述了合成策略和空间因素对生物活性的影响,指导了具有不同生物学特征的新化合物的 design(Li Petri 等人,2021 年)。

立体化学和药理学

立体化学在化合物的药理学特征中起着至关重要的作用,包括那些基于吡咯烷支架的化合物。Veinberg 等人(2015 年)讨论了基于吡咯烷-2-酮药效团的对映体纯化合物的 design、合成和生物活性的探索,强调了立体中心构型与生物学性质之间的直接关系。这篇综述强调了选择最有效的立体异构体和从活性较低的异构体中纯化药物物质的重要性,指出了药物开发中精确立体化学控制的药理学优势(Veinberg 等人,2015 年)。

属性

IUPAC Name |

(3R,4R)-4-[benzyl(methyl)amino]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-14(11-7-13-8-12(11)15)9-10-5-3-2-4-6-10/h2-6,11-13,15H,7-9H2,1H3/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUJMAHZWGJPKY-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2CNCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC=CC=C1)[C@@H]2CNC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。